molecular formula C12H14ClNO3 B6634177 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid

3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid

Cat. No. B6634177
M. Wt: 255.70 g/mol
InChI Key: UDKKJOUEHWOAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid, also known as CMMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. CMMPA has been studied extensively for its potential therapeutic applications and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid molecules that are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid reduces the production of prostaglandins, which leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This, in turn, leads to a decrease in inflammation and pain. 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid in lab experiments is its well-established mechanism of action. The inhibition of COX-2 activity and the subsequent decrease in prostaglandin production have been well-documented, making 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid a reliable tool for studying inflammation and pain. However, one of the limitations of using 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid in lab experiments is its potential toxicity. 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid has been shown to be toxic to some cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid. One area of interest is the potential use of 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid as an anticancer agent. Studies have shown that 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid induces apoptosis in cancer cells, but more research is needed to determine its efficacy and safety in vivo. Another area of interest is the development of new analogs of 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid with improved pharmacological properties. Finally, more research is needed to determine the potential toxicity of 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid and its analogs, particularly in vivo.

Synthesis Methods

The synthesis of 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid involves a multi-step process that starts with the reaction of 2-chloro-4-methylbenzoyl chloride with methylamine to form an intermediate product. This intermediate is then reacted with 3-chloropropionic acid to yield 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid has been used in a wide range of scientific research applications, including studies on inflammation, pain, and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. 3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid has also been studied for its potential anticancer effects, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

3-[(2-chloro-4-methylbenzoyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8-3-4-9(10(13)7-8)12(17)14(2)6-5-11(15)16/h3-4,7H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKKJOUEHWOAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-methylbenzoyl)-methylamino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.